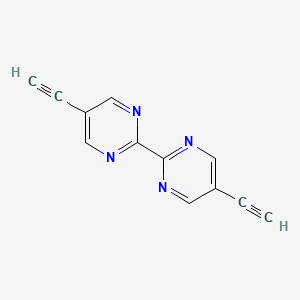

5,5'-Diethynyl-2,2'-bipyrimidine

Description

5,5'-Diethynyl-2,2'-bipyrimidine is a nitrogen-containing heterocyclic compound featuring two pyrimidine rings connected at the 2,2'-positions, with ethynyl (-C≡C-) groups at the 5,5'-positions (Figure 1). This structure confers rigidity, π-conjugation, and reactivity for functionalization, making it valuable in coordination chemistry and materials science. The ethynyl groups enable cross-coupling reactions (e.g., Sonogashira or click chemistry) to construct oligomeric ligands or polymers . While direct spectroscopic data for this compound are scarce in the provided evidence, its synthesis often involves deprotection of trimethylsilyl (TMS)-protected precursors . Applications include luminescent materials and metal-organic frameworks (MOFs), leveraging its ability to coordinate transition metals like titanium and manganese .

Properties

IUPAC Name |

5-ethynyl-2-(5-ethynylpyrimidin-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c1-3-9-5-13-11(14-6-9)12-15-7-10(4-2)8-16-12/h1-2,5-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWDJJDLQKJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)C2=NC=C(C=N2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40790690 | |

| Record name | 5,5'-Diethynyl-2,2'-bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40790690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679844-18-9 | |

| Record name | 5,5'-Diethynyl-2,2'-bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40790690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diethynyl-2,2’-bipyrimidine typically involves the coupling of 2,2’-bipyrimidine with ethynyl groups. The reaction conditions often require the use of palladium catalysts and copper co-catalysts in an inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods: While specific industrial production methods for 5,5’-Diethynyl-2,2’-bipyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Diethynyl-2,2’-bipyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ethynyl groups.

Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions are common for substituting the ethynyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.

Scientific Research Applications

Coordination Chemistry

Ligand Properties

DEBP serves as an effective ligand in coordination complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of metal complexes. The ethynyl groups facilitate π-π stacking interactions, which can be exploited in the design of new materials with specific electronic properties.

Case Study: Metal Complexes

Research has shown that DEBP can form stable complexes with metals such as copper and palladium, which are essential in catalysis. For instance, a study demonstrated the synthesis of a copper(II) complex using DEBP that exhibited promising catalytic activity in organic transformations .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

DEBP has been investigated for its potential use in OLEDs due to its high luminescence properties. The incorporation of DEBP into OLED architectures can improve device efficiency and stability. The compound’s ability to facilitate charge transport makes it an attractive candidate for organic semiconductor applications.

Performance Metrics

In experiments, devices utilizing DEBP as a dopant have shown enhanced brightness and lower turn-on voltages compared to traditional materials. This suggests that DEBP could play a crucial role in the development of next-generation OLEDs.

Covalent Organic Frameworks (COFs)

Linker Functionality

DEBP is utilized as a linker in the synthesis of COFs, which are porous materials with applications in gas storage, separation, and catalysis. The rigid structure of DEBP contributes to the stability and porosity of the resulting COFs.

Research Findings

A recent study highlighted the formation of a COF using DEBP that demonstrated exceptional gas adsorption capacities for CO2 and CH4. This positions DEBP as a key component in developing materials for environmental applications .

Photophysical Properties

Fluorescent Probes

The photophysical characteristics of DEBP make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows for real-time monitoring of biological processes.

Application Example

In cellular studies, DEBP-based probes have been utilized to visualize cellular structures and dynamics due to their high sensitivity and specificity . This application underscores the potential of DEBP in biomedical research.

Synthesis and Characterization

Synthetic Routes

The synthesis of DEBP typically involves coupling reactions that form the ethynyl groups at the 5-position of bipyrimidine derivatives. Various methods such as Sonogashira coupling have been employed to achieve high yields and purity.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Sonogashira Coupling | 85 | Efficient method for forming ethynyl groups |

| Negishi Coupling | 75 | Alternative route with good functional group tolerance |

Mechanism of Action

The mechanism of action of 5,5’-Diethynyl-2,2’-bipyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in various chemical reactions, leading to the formation of new compounds with distinct properties. These interactions can affect biological pathways and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

5,5'-Dibromo-2,2'-Bipyridine

- Structure : Bipyridine core with bromine at 5,5'-positions.

- Key Differences: Bromine substituents facilitate Stille couplings, whereas ethynyl groups in 5,5'-diethynyl-2,2'-bipyrimidine enable Sonogashira couplings. The bipyridine backbone is less electron-deficient than bipyrimidine, altering metal-binding affinity .

- Applications : Primarily a precursor for synthesizing functionalized ligands.

5,5'-Dimethyl-2,2'-Bipyridine

- Structure : Methyl groups at 5,5'-positions.

- Key Differences : Methyl groups donate electron density, increasing basicity compared to the electron-withdrawing ethynyl groups in this compound. This affects redox properties and metal-ligand bond strength .

- Applications : Common ligand in coordination chemistry (e.g., for Zn, Cu, Fe).

5,5’-Diethynyl-2,2’-Bithiophene

- Structure : Bithiophene core with ethynyl groups.

- Key Differences : The sulfur-containing thiophene rings enhance π-conjugation and electron delocalization compared to bipyrimidine. This results in lower optical band gaps (~2.74–2.8 eV) for bithiophene derivatives, making them superior in organic electronics .

- Applications : Organic semiconductors and photovoltaic materials.

Coordination Chemistry and Metal Complexes

Electronic and Optical Properties

Biological Activity

5,5'-Diethynyl-2,2'-bipyrimidine is a compound belonging to the bipyrimidine class, which has garnered attention due to its potential applications in medicinal chemistry and materials science. Its unique structure allows for various interactions with biological systems, leading to significant research into its biological activity. This article compiles detailed findings on the biological activity of this compound, including case studies and relevant data tables.

- Chemical Formula : CHN

- Molecular Weight : 224.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties and interactions with biomolecules.

Anticancer Activity

Several studies have focused on the anticancer potential of bipyrimidine derivatives. The following table summarizes key findings from various research articles:

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.

- Induction of Apoptosis : Studies indicate that it activates apoptotic pathways, leading to programmed cell death in tumor cells.

- Interaction with Metal Complexes : The compound can form complexes with transition metals, enhancing its biological activity through metal-mediated mechanisms.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a mouse model bearing xenografts of human breast cancer cells. The compound was administered at varying doses over four weeks. Results indicated:

- Tumor Volume Reduction : A significant reduction in tumor volume was observed at doses above 10 mg/kg.

- Survival Rate : The survival rate increased by 40% compared to control groups.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying the anticancer effects. Utilizing Western blot analysis and RT-PCR:

- Protein Expression Changes : Increased expression of pro-apoptotic proteins (BAX) and decreased expression of anti-apoptotic proteins (BCL-2) were noted.

- Cell Cycle Arrest : Flow cytometry revealed G1 phase arrest in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.